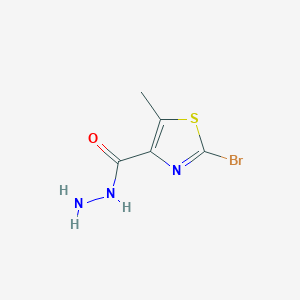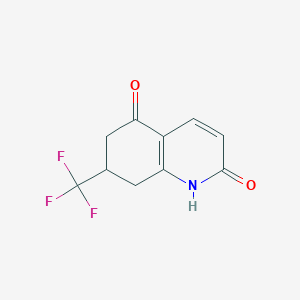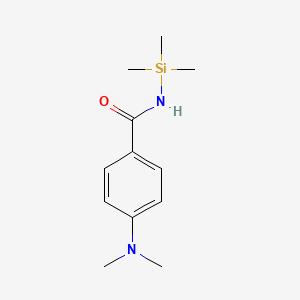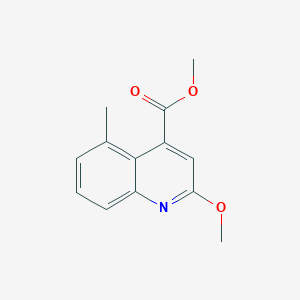
2-(Azetidin-3-yloxy)-6-bromopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-yloxy)-6-bromopyridine is a heterocyclic compound that features both azetidine and pyridine rings. The presence of these rings makes it a valuable compound in organic synthesis and medicinal chemistry. The azetidine ring is a four-membered nitrogen-containing ring, while the pyridine ring is a six-membered nitrogen-containing aromatic ring. The bromine atom at the 6-position of the pyridine ring adds to its reactivity and potential for further functionalization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-6-bromopyridine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 6-bromopyridine with azetidin-3-ol. This reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the azetidin-3-ol, making it a more reactive nucleophile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the process. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve safety during production.
化学反応の分析
Types of Reactions
2-(Azetidin-3-yloxy)-6-bromopyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 6-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Substitution: The azetidine ring can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(Azetidin-3-yloxy)-6-aminopyridine, while oxidation can introduce hydroxyl or carbonyl groups.
科学的研究の応用
2-(Azetidin-3-yloxy)-6-bromopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(Azetidin-3-yloxy)-6-bromopyridine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The azetidine ring can enhance the compound’s binding affinity and selectivity for its target, while the bromine atom can participate in halogen bonding interactions.
類似化合物との比較
2-(Azetidin-3-yloxy)-6-bromopyridine can be compared with other similar compounds, such as:
2-(Azetidin-3-yloxy)pyridine: Lacks the bromine atom, which may reduce its reactivity and potential for further functionalization.
6-Bromo-2-(pyrrolidin-3-yloxy)pyridine: Contains a pyrrolidine ring instead of an azetidine ring, which may alter its biological activity and chemical properties.
2-(Azetidin-3-yloxy)-4-bromopyridine: The bromine atom is located at the 4-position, which can affect the compound’s reactivity and interactions with other molecules.
The unique combination of the azetidine ring and the bromine atom at the 6-position of the pyridine ring makes this compound a valuable compound for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C8H9BrN2O |
|---|---|
分子量 |
229.07 g/mol |
IUPAC名 |
2-(azetidin-3-yloxy)-6-bromopyridine |
InChI |
InChI=1S/C8H9BrN2O/c9-7-2-1-3-8(11-7)12-6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChIキー |
WHXYKSLAIHXCJU-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)OC2=NC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile](/img/structure/B11876379.png)


